

Spectroscopic Analysis of 2-(2-Aminoethyl)thiazole: A Technical Overview

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Compound of Interest

Compound Name: **2-(2-Aminoethyl)thiazole**

Cat. No.: **B102076**

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Abstract

This technical guide addresses the spectroscopic characterization of **2-(2-Aminoethyl)thiazole** (CAS No. 18453-07-1). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound is not readily available in the public domain. This document, therefore, provides a predictive overview of the expected spectral characteristics based on the analysis of closely related thiazole derivatives. Furthermore, it outlines the standard experimental protocols for acquiring such data, offering a methodological framework for researchers undertaking the synthesis and characterization of **2-(2-Aminoethyl)thiazole**.

Introduction

2-(2-Aminoethyl)thiazole is a heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural resemblance to bioactive molecules. The thiazole ring is a common scaffold in a variety of pharmaceuticals, and the aminoethyl side chain provides a key functional group for further molecular elaboration. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. In the absence of published experimental data, this guide provides an informed projection of its spectral properties.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-(2-Aminoethyl)thiazole**. These predictions are based on the known spectral data of 2-aminothiazole and general principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.2	d	1H	Thiazole H-4
~ 6.8	d	1H	Thiazole H-5
~ 3.2	t	2H	-CH ₂ -N (adjacent to thiazole)
~ 3.0	t	2H	-CH ₂ -NH ₂
~ 1.5 - 2.0	br s	2H	-NH ₂

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 168	Thiazole C-2
~ 142	Thiazole C-4
~ 115	Thiazole C-5
~ 45	-CH ₂ -N (adjacent to thiazole)
~ 40	-CH ₂ -NH ₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium, Broad	N-H stretch (amine)
3100 - 3000	Medium	C-H stretch (aromatic/vinylic)
2950 - 2850	Medium	C-H stretch (aliphatic)
~ 1620	Strong	C=N stretch (thiazole ring)
~ 1580	Medium	C=C stretch (thiazole ring)
~ 1450	Medium	CH ₂ bend
~ 1100	Strong	C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
128	[M] ⁺ (Molecular Ion)
98	[M - CH ₂ NH ₂] ⁺
85	[M - C ₂ H ₄ N] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of **2-(2-Aminoethyl)thiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR: A sample of 5-10 mg of **2-(2-Aminoethyl)thiazole** would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The spectra would be recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

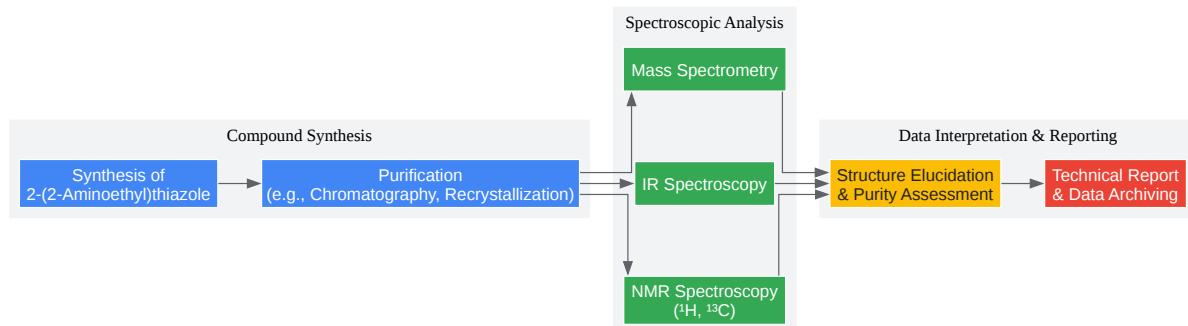
- Attenuated Total Reflectance (ATR)-IR: A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm^{-1} .
- KBr Pellet Method (for solids): A few milligrams of the sample would be ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum would then be obtained.

Mass Spectrometry (MS)

- Electron Impact (EI)-MS: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the mass spectrometer. The sample would be ionized by a high-energy electron beam, and the resulting fragments would be analyzed.
- Electrospray Ionization (ESI)-MS: For a softer ionization method that often preserves the molecular ion, a solution of the sample would be infused into the ESI source. This is particularly useful for confirming the molecular weight.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a synthesized compound like **2-(2-Aminoethyl)thiazole** is depicted below.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for **2-(2-Aminoethyl)thiazole** remains elusive in publicly accessible sources, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The outlined experimental protocols offer a clear path for researchers to obtain and confirm this vital data. The acquisition and publication of these spectra would be a valuable contribution to the chemical and pharmaceutical research communities, facilitating future work on this and related compounds.

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